5-Nitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene
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Overview
Description
5-Nitro-1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene is a complex organic compound characterized by its unique structure and chemical properties. This compound belongs to the class of azatricyclo compounds, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene typically involves multiple steps, starting with the formation of the core azatricyclo structure. One common approach is the cyclization of appropriate precursors under controlled conditions, often using strong acids or bases as catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In the field of chemistry, 5-Nitro-1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In medicinal chemistry, 5-Nitro-1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene is explored for its therapeutic properties. It may serve as a precursor for the development of new drugs with applications in treating diseases such as cancer and infectious diseases.
Industry: The compound's unique properties make it useful in various industrial applications, including the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 5-Nitro-1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group in the compound plays a crucial role in its reactivity and biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
1-Azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene
9-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene
10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene
Uniqueness: 5-Nitro-1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene stands out due to its nitro group, which imparts distinct chemical and biological properties compared to its similar counterparts
Properties
IUPAC Name |
5-nitro-1-azatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-13(15)9-1-2-11-10(7-9)8-3-5-12(11)6-4-8/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPTWXJPJASIEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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